molecular formula C13H18F3N3O B2828360 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097926-17-3

6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2828360
CAS No.: 2097926-17-3
M. Wt: 289.302
InChI Key: ZOIMGXHVDXBSOM-UHFFFAOYSA-N
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Description

6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged structural motifs: a dihydropyridazinone core and a piperidine ring substituted with a 2,2,2-trifluoroethyl group. The piperidine scaffold is a highly prevalent structure in pharmaceuticals, known to contribute favorably to a molecule's physicochemical properties, metabolic stability, and its ability to interact with biological targets . The specific introduction of a 2,2,2-trifluoroethyl group onto the piperidine nitrogen is a recognized strategy in lead optimization. This modification is employed to attenuate the basicity of the piperidine amine, a parameter that can profoundly influence cellular potency, selectivity, and overall pharmacokinetic (ADME) profile . Furthermore, the dihydropyridazinone heterocycle is a versatile scaffold present in compounds with diverse biological activities. As a research tool, this compound is valuable for investigating novel therapeutic targets, particularly in oncology and central nervous system (CNS) disorders, where similar piperidine-containing molecules have shown promise . Researchers can utilize this chemical for in vitro binding assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecular entities. Its structure presents opportunities to study how modulation of lipophilicity and basicity can impact drug-receptor interactions and downstream pharmacological effects. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

IUPAC Name

6-methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c1-10-2-3-12(20)19(17-10)8-11-4-6-18(7-5-11)9-13(14,15)16/h2-3,11H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIMGXHVDXBSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.

    Construction of the Pyridazinone Core: The pyridazinone core is formed through a series of condensation reactions involving hydrazine derivatives and diketones.

    Final Assembly: The final step involves coupling the piperidine and pyridazinone moieties under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scalability: Adjusting reaction conditions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one ()
  • Core: Pyridazin-3-one (non-hydrogenated).
  • Substituents :
    • p-Tolyl group at position 2 (vs. piperidinylmethyl in the target compound).
    • 3-Trifluoromethylphenyl at position 3.
  • Key Differences :
    • The absence of a piperidine ring reduces conformational flexibility compared to the target compound.
    • The trifluoromethyl group at position 4 may enhance π-π stacking interactions in receptor binding, whereas the trifluoroethyl group in the target compound could improve solubility .
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one ()
  • Core: Pyrazolo[3,4-d]pyrimidinone (vs. pyridazinone).
  • Substituents :
    • Piperazine-aniline side chain (vs. trifluoroethyl-piperidine).
    • Hydroxypropylpyridine and allyl groups .
  • Key Differences: The pyrazolopyrimidinone core offers a larger aromatic system, which may increase target selectivity for kinases. Piperazine substituents (basic nitrogen) could enhance water solubility compared to the trifluoroethyl-piperidine in the target compound .

Piperidine/Piperazine Derivatives

Example 28: N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ()
  • Core : Cyclopentane with piperazine-carboxamide.
  • Substituents :
    • Trifluoromethylpyridine on piperazine.
    • Isopropyl and tetrahydropyran groups.
  • Key Differences: Piperazine (vs. The trifluoromethylpyridine group may enhance binding to hydrophobic pockets in enzymes, differing from the trifluoroethyl group’s role in metabolic stability .
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine ()
  • Core: Thienopyrimidine.
  • Substituents :
    • Methanesulfonyl-piperazine (electron-withdrawing group).
    • Morpholine and benzimidazole .
  • Key Differences: The sulfonyl group on piperazine enhances solubility and polarity, contrasting with the lipophilic trifluoroethyl group. Thienopyrimidine cores are often associated with kinase inhibition, whereas pyridazinones may target different pathways .

Trifluoroethyl-Containing Analogs

1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate ()
  • Core: Organophosphorus compound (non-heterocyclic).
  • Substituents :
    • Trifluoroethyl group linked to a phosphonate ester.
  • Key Differences: The phosphonate group confers hydrolytic stability, whereas the pyridazinone core in the target compound may offer hydrogen-bonding sites. Both compounds utilize trifluoroethyl for metabolic resistance, but their applications diverge (e.g., nerve agents vs. CNS drugs) .

Research Implications and Gaps

  • Structural Insights: The trifluoroethyl-piperidine motif in the target compound balances lipophilicity and metabolic stability, a feature shared with organophosphorus agents but applied here to a heterocyclic core .
  • Data Limitations : Pharmacokinetic and target-binding data for the target compound are absent in the provided evidence, necessitating further experimental validation.
  • Design Recommendations : Piperidine derivatives with electron-withdrawing groups (e.g., trifluoroethyl) should be prioritized for CNS drug development, while piperazine analogs may suit peripheral targets .

Q & A

Basic: What are the standard synthetic routes for 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, and what key reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Functionalization of the piperidine ring with a trifluoroethyl group via nucleophilic substitution or reductive amination.
  • Step 2: Coupling the modified piperidine to a pyridazinone core using alkylation or Mitsunobu reactions under controlled conditions.
  • Key Conditions:
    • Solvent choice (e.g., DMF for polar intermediates, ethanol for reflux reactions) .
    • Temperature control (e.g., 80–100°C for cyclization, room temperature for acid-sensitive steps) .
    • Catalysts such as Pd/C for hydrogenation or DBU for deprotonation .
  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: For unambiguous structural confirmation, as demonstrated in analogous pyridazinone derivatives .
  • HPLC: To assess purity (>99% for pharmacological studies) .

Advanced: How can researchers optimize the synthesis to enhance scalability while minimizing by-product formation?

Answer:

  • Design of Experiments (DoE): Systematically vary parameters (e.g., solvent polarity, temperature gradients) to identify optimal conditions .
  • By-Product Mitigation:
    • Use scavenger resins to trap reactive intermediates .
    • Employ flow chemistry for exothermic reactions to improve control .
  • Example Optimization Table:
ParameterBaseline (Yield)Optimized (Yield)Method Change
SolventDMF (65%)THF (82%)Lower polarity, faster mixing
Reaction Time24 h (70%)12 h (85%)Microwave-assisted heating
Catalyst Loading10 mol% (75%)5 mol% (88%)Incremental addition

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-dimensional NMR: Use 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals in complex regions .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Cross-Validation: Combine X-ray crystallography (e.g., monoclinic C2/c space group data ) with spectroscopic results to confirm stereochemistry.

Advanced: How should environmental fate studies be designed to assess ecological impact?

Answer:

  • Experimental Design:
    • Abiotic Studies: Hydrolysis/photolysis under varying pH and UV light to assess degradation pathways .
    • Biotic Studies: Aerobic/anaerobic microbial degradation assays using soil/water matrices .
  • Analytical Tools: LC-MS/MS to track metabolite formation; QSAR models to predict bioaccumulation potential .

Advanced: What methodologies establish structure-activity relationships (SAR) for biological targets?

Answer:

  • Molecular Docking: Screen against target enzymes (e.g., kinases) using software like AutoDock to predict binding modes .
  • In Vitro Assays: Measure IC50 values for analogs with modified substituents (see table below) .
  • Key SAR Findings:
Analog ModificationBioactivity ChangeTarget Affinity
Trifluoroethyl → Methyl10-fold ↓ activityEnzyme X
Pyridazinone → PyrimidinoneImproved solubilityReceptor Y
Piperidine N-substitutionEnhanced metabolic stabilityTransporter Z

Advanced: How to address discrepancies between in vitro and in vivo pharmacological data?

Answer:

  • Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify rapid degradation pathways .
  • Pharmacokinetic (PK) Studies: Monitor plasma concentration-time profiles in rodent models to assess bioavailability .
  • Isotopic Labeling: Incorporate 14C or 3H tags to track compound distribution and metabolite formation .

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